3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of multiple functional groups, including iodine atoms, a methoxy group, a nitro group, and a carbamothioylamino group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a benzoic acid derivative, followed by the introduction of the methoxy and nitro groups through electrophilic aromatic substitution reactions. The final step involves the formation of the carbamothioylamino group via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The iodine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the iodine atoms can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows the compound to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, which can modulate the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3,5-Diiodo-2-hydroxybenzoic acid: Similar in structure but lacks the methoxy and nitro groups.
2-Hydroxy-3,5-diiodobenzoic acid: Another similar compound with different functional groups.
Uniqueness
The uniqueness of 3,5-Diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific applications, as it can undergo a wide range of chemical reactions and interact with different molecular targets.
Properties
Molecular Formula |
C16H11I2N3O6S |
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Molecular Weight |
627.2 g/mol |
IUPAC Name |
3,5-diiodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H11I2N3O6S/c1-27-12-3-2-7(4-11(12)21(25)26)14(22)20-16(28)19-13-9(15(23)24)5-8(17)6-10(13)18/h2-6H,1H3,(H,23,24)(H2,19,20,22,28) |
InChI Key |
KBSOGCRSLHHXBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2I)I)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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